α-Zingiberene
α-Zingiberene
Zingiberene belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Zingiberene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, zingiberene is primarily located in the membrane (predicted from logP) and cytoplasm. Zingiberene is a fresh, sharp, and spice tasting compound that can be found in a number of food items such as cloves, ginger, rosemary, and pepper (spice). This makes zingiberene a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
495-60-3
VCID:
VC0123854
InChI:
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-10,14-15H,5,7,11H2,1-4H3/t14-,15+/m1/s1
SMILES:
CC1=CCC(C=C1)C(C)CCC=C(C)C
Molecular Formula:
C15H24
Molecular Weight:
204.35 g/mol
α-Zingiberene
CAS No.: 495-60-3
Reference Standards
VCID: VC0123854
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol
CAS No. | 495-60-3 |
---|---|
Product Name | α-Zingiberene |
Molecular Formula | C15H24 |
Molecular Weight | 204.35 g/mol |
IUPAC Name | (5S)-2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene |
Standard InChI | InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-10,14-15H,5,7,11H2,1-4H3/t14-,15+/m1/s1 |
Standard InChIKey | KKOXKGNSUHTUBV-LSDHHAIUSA-N |
Isomeric SMILES | CC1=CC[C@H](C=C1)[C@H](C)CCC=C(C)C |
SMILES | CC1=CCC(C=C1)C(C)CCC=C(C)C |
Canonical SMILES | CC1=CCC(C=C1)C(C)CCC=C(C)C |
Description | Zingiberene belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Zingiberene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, zingiberene is primarily located in the membrane (predicted from logP) and cytoplasm. Zingiberene is a fresh, sharp, and spice tasting compound that can be found in a number of food items such as cloves, ginger, rosemary, and pepper (spice). This makes zingiberene a potential biomarker for the consumption of these food products. |
Synonyms | (5R)-5-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-methyl-1,3-cyclohexadiene; _x000B_[S-(R*,S*)]-5-(1,5-dimethyl-4-hexenyl)-2-methyl-1,3-Cyclohexadiene; (5R)-5-[(1S)-1,5-Dimethyl-4-hexenyl]-2-methyl-1,3-cyclohexadiene; Zingiberene; (-)-Zingiberene; l-Zingiberene; α |
PubChem Compound | 11127403 |
Last Modified | Dec 23 2021 |
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